Cas no 2654746-75-3 (Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl-)
Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl-
- 7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one
- 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one
- SY311336
- AT36242
- DB-384148
- 2654746-75-3
- MFCD34566914
- SCHEMBL23526046
-
- MDL: MFCD34566914
- Inchi: 1S/C8H6ClN3O/c1-4-6-3-10-7(9)2-5(6)8(13)12-11-4/h2-3H,1H3,(H,12,13)
- InChI Key: YPOJVMKUGBKQRB-UHFFFAOYSA-N
- SMILES: C1(C)=NNC(=O)C2C=C(Cl)N=CC1=2
Computed Properties
- Exact Mass: 195.0199395g/mol
- Monoisotopic Mass: 195.0199395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 54.4Ų
Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1102123-100mg |
7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one |
2654746-75-3 | 97% | 100mg |
$310 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1102123-250MG |
7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one |
2654746-75-3 | 97% | 250mg |
$515 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1102123-500MG |
7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one |
2654746-75-3 | 97% | 500mg |
$735 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1102123-1G |
7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one |
2654746-75-3 | 97% | 1g |
$1055 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1102123-5G |
7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one |
2654746-75-3 | 97% | 5g |
$3270 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1102123-10G |
7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one |
2654746-75-3 | 97% | 10g |
$4835 | 2023-09-03 | |
| 1PlusChem | 1P020MHL-100mg |
7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one |
2654746-75-3 | 97% | 100mg |
$278.00 | 2024-05-08 | |
| 1PlusChem | 1P020MHL-250mg |
7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one |
2654746-75-3 | 97% | 250mg |
$463.00 | 2024-05-08 | |
| 1PlusChem | 1P020MHL-10g |
7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one |
2654746-75-3 | 97% | 10g |
$4372.00 | 2023-12-18 | |
| 1PlusChem | 1P020MHL-25g |
7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one |
2654746-75-3 | 97% | 25g |
$8723.00 | 2023-12-18 |
Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl-
Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- (CAS No. 2654746-75-3): An Emerging Compound in Medicinal Chemistry
Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- (CAS No. 2654746-75-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrido[3,4-d]pyridazines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- is characterized by a fused pyridine and pyridazine ring system with a chlorine atom at the 7-position and a methyl group at the 4-position. These substituents play a crucial role in modulating the compound's biological activity and pharmacokinetic properties. The presence of the chlorine atom at the 7-position enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.
Recent studies have explored the potential of Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that it may have potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- has also been investigated for its antiviral activity. Research has demonstrated that this compound can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral entry and replication processes within host cells.
The anticancer potential of Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- has also been a focus of recent studies. In vitro experiments have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells and colon cancer cells. The mechanism underlying this effect is thought to involve the activation of caspase-dependent pathways and the disruption of mitochondrial function.
To further understand the pharmacological profile of Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl-, researchers have conducted preclinical studies in animal models. These studies have provided valuable insights into the compound's safety and efficacy. For instance, in a mouse model of inflammation, administration of this compound resulted in a significant reduction in paw edema and pro-inflammatory cytokine levels without causing noticeable side effects.
The pharmacokinetic properties of Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- have also been evaluated. Studies have shown that it exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Additionally, preliminary toxicity studies have indicated that this compound is well-tolerated at therapeutic doses.
In conclusion, Pyrido[3,4-d]pyridazin-1(2H)-one, 7-chloro-4-methyl- (CAS No. 2654746-75-3) represents a promising candidate for further development in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an attractive target for drug discovery efforts. Ongoing research aims to optimize its pharmacological properties and explore its potential clinical applications.
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